Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C10H11NO3 It is characterized by a pyrrole ring substituted with a cyclopropyl group, a formyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of a cyclopropyl-substituted amine with a formylated pyrrole derivative, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents under the influence of catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Methyl 4-cyclopropyl-5-carboxyl-1H-pyrrole-3-carboxylate.
Reduction: Methyl 4-cyclopropyl-5-hydroxymethyl-1H-pyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways involving pyrrole derivatives.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets, while the pyrrole ring provides a stable scaffold for further functionalization.
Comparison with Similar Compounds
Methyl 4-cyclopropyl-1H-pyrrole-3-carboxylate:
Methyl 5-formyl-1H-pyrrole-3-carboxylate: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
Methyl 4-cyclopropyl-5-hydroxymethyl-1H-pyrrole-3-carboxylate:
Uniqueness: Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate is unique due to the presence of both the cyclopropyl and formyl groups, which confer distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-4-11-8(5-12)9(7)6-2-3-6/h4-6,11H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILZIIJAMZKAAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1C2CC2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-31-2 |
Source
|
Record name | methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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